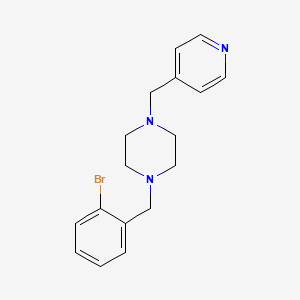
1-(1-adamantyl)-2-hydroxy-1-propanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-2-hydroxy-1-propanone oxime, also known as AHPN, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. AHPN is a derivative of adamantane, a cyclic hydrocarbon that is commonly found in antiviral drugs and other pharmaceuticals. AHPN has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 1-(1-adamantyl)-2-hydroxy-1-propanone oxime is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 1-(1-adamantyl)-2-hydroxy-1-propanone oxime has been shown to interact with a range of cellular proteins, including those involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
1-(1-adamantyl)-2-hydroxy-1-propanone oxime has been found to exhibit a range of biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the modulation of immune function. 1-(1-adamantyl)-2-hydroxy-1-propanone oxime has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-adamantyl)-2-hydroxy-1-propanone oxime in lab experiments is its potential as a therapeutic agent for a range of diseases, including viral infections and cancer. However, there are also some limitations to using 1-(1-adamantyl)-2-hydroxy-1-propanone oxime in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are a number of future directions for research on 1-(1-adamantyl)-2-hydroxy-1-propanone oxime, including further studies on its potential as an antiviral and anticancer agent, as well as its effects on immune function and oxidative stress. Additional research is also needed to fully understand the mechanism of action of 1-(1-adamantyl)-2-hydroxy-1-propanone oxime and to identify potential side effects and limitations. Overall, 1-(1-adamantyl)-2-hydroxy-1-propanone oxime represents a promising candidate for further research and development as a therapeutic agent.
Métodos De Síntesis
1-(1-adamantyl)-2-hydroxy-1-propanone oxime can be synthesized through a multi-step process involving the reaction of adamantane with various reagents. One common method involves the reaction of adamantane with hydroxylamine hydrochloride to form 1-amino-3-adamantanone, which is then reacted with acetic anhydride to form 1-(1-adamantyl)-2-acetamido-1-propanone. Finally, the acetamido group is hydrolyzed to form 1-(1-adamantyl)-2-hydroxy-1-propanone oxime.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-2-hydroxy-1-propanone oxime has been studied for its potential as an antiviral agent, particularly against the hepatitis C virus. In vitro studies have shown that 1-(1-adamantyl)-2-hydroxy-1-propanone oxime can inhibit the replication of the virus, making it a promising candidate for further research. 1-(1-adamantyl)-2-hydroxy-1-propanone oxime has also been studied for its potential as an anticancer agent, with some studies showing that it can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-8(15)12(14-16)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11,15-16H,2-7H2,1H3/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCGGQBNJVMVRD-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)C12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/C12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5771612.png)
![5-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5771617.png)
![2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5771621.png)
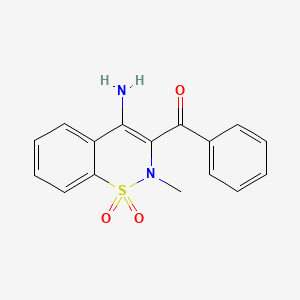
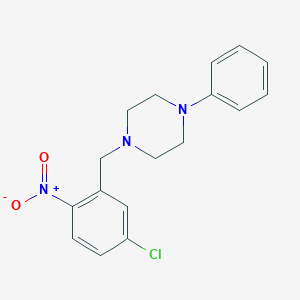
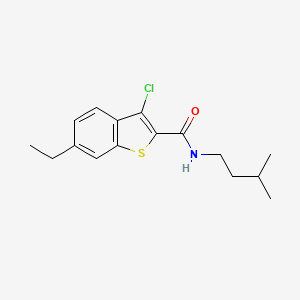
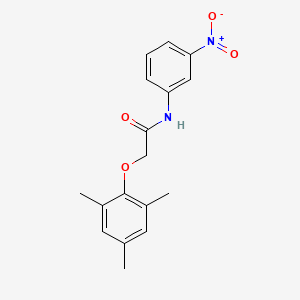
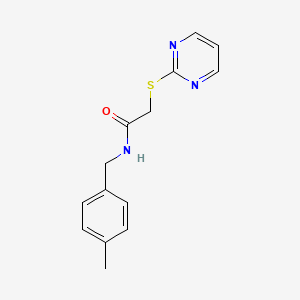
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide](/img/structure/B5771676.png)
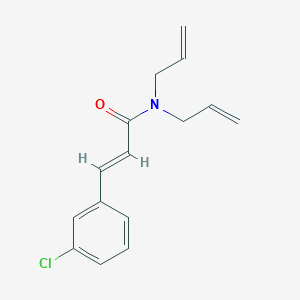
![N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5771686.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5771687.png)
![N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide](/img/structure/B5771702.png)
